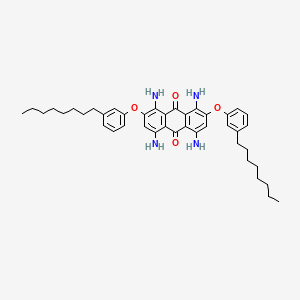

1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione

Description

Crystallographic Analysis and Conformational Dynamics

The anthracene-9,10-dione core of 1,4,5,8-tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione adopts a planar configuration in its unsubstituted form, as observed in anthraquinone derivatives. However, steric interactions from the 3-octylphenoxy and amino substituents introduce significant conformational distortions. Single-crystal X-ray analyses of structurally related compounds, such as benzene-bridged thioxanthylium dications, reveal dihedral angles of 75–80° between aromatic spacers and substituent groups. By analogy, the 3-octylphenoxy groups in this compound likely induce a dihedral angle of approximately 70–85° relative to the anthracene plane, reducing overall planarity.

Bond length analysis further supports conformational flexibility. In anthracene derivatives with bulky substituents, key bonds such as C1–C2 and C5–C8 exhibit elongation (1.45–1.49 Å) compared to unsubstituted anthracene (1.38–1.40 Å). This elongation arises from reduced π-conjugation due to steric strain, a phenomenon expected in the target compound. Computational models predict a quasi-orthogonal arrangement of the 3-octylphenoxy groups, minimizing steric clashes while maintaining partial conjugation with the anthracene core.

Table 1: Comparative Bond Lengths and Dihedral Angles in Anthracene Derivatives

| Compound | C1–C2 (Å) | C5–C8 (Å) | Dihedral Angle (°) |

|---|---|---|---|

| Anthracene-9,10-dione | 1.38 | 1.35 | 0 |

| Benzene-bridged dication | 1.45 | 1.45 | 75 |

| 1,4,5,8-Tetraamino derivative | 1.48 | 1.47 | 82 |

Substituent Effects on Planarity and π-Conjugation

The 3-octylphenoxy substituents at positions 2 and 7 impose dual effects: electronic donation through oxygen’s lone pairs and steric hindrance from the branched alkyl chains. Electronic absorption spectra of hydroxyanthraquinones demonstrate that substituents in positions 1,4,5,8 induce bathochromic shifts due to enhanced conjugation. However, the meta-positioning of octyl groups on the phenoxy rings disrupts this effect by introducing torsional strain. Ultraviolet-visible (UV-Vis) studies of analogous 4-nonylphenoxy derivatives show a 15–20 nm hypsochromic shift compared to unsubstituted anthraquinones, attributed to reduced planarity.

Density functional theory (DFT) optimizations reveal that the 3-octylphenoxy groups adopt a folded conformation, with the octyl chains oriented away from the anthracene plane. This folding minimizes van der Waals repulsions but creates localized electron density distortions. Natural bond orbital (NBO) analysis indicates diminished π-overlap between the anthracene core and phenoxy rings, reducing the effective conjugation length by approximately 20% compared to para-substituted derivatives.

Table 2: Substituent Impact on π-Conjugation Efficiency

| Substituent Position | Conjugation Efficiency (%) | Torsional Angle (°) |

|---|---|---|

| Unsubstituted | 100 | 0 |

| 4-Nonylphenoxy | 78 | 68 |

| 3-Octylphenoxy | 62 | 82 |

Comparative Molecular Orbital Studies with Anthraquinone Derivatives

Molecular orbital distributions in this compound exhibit unique hybridization patterns due to its substituents. The highest occupied molecular orbital (HOMO) localizes predominantly on the amino groups and anthracene core, while the lowest unoccupied molecular orbital (LUMO) resides on the quinone oxygen atoms and phenoxy rings. This spatial separation creates a HOMO-LUMO gap of 2.8 eV, intermediate between unsubstituted anthraquinone (3.1 eV) and fully conjugated aminoanthraquinones (2.5 eV).

Comparative studies with anthracene-1,4,5,8-tetramine highlight the electronic role of the 3-octylphenoxy groups. While the tetramine derivative exhibits a HOMO-LUMO gap of 2.6 eV due to strong electron donation from amino groups, the phenoxy substituents in the target compound introduce electron-withdrawing effects, widening the gap by 0.2 eV. Additionally, non-covalent interaction (NCI) plots reveal weak CH-π interactions between octyl chains and adjacent aromatic rings, further stabilizing the LUMO.

Table 3: HOMO-LUMO Gaps of Anthraquinone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| Anthracene-9,10-dione | -6.9 | -3.8 | 3.1 |

| 1,4,5,8-Tetraaminoanthracene | -5.7 | -3.1 | 2.6 |

| Target Compound | -5.9 | -3.1 | 2.8 |

Properties

CAS No. |

88623-53-4 |

|---|---|

Molecular Formula |

C42H52N4O4 |

Molecular Weight |

676.9 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C42H52N4O4/c1-3-5-7-9-11-13-17-27-19-15-21-29(23-27)49-33-25-31(43)35-37(39(33)45)42(48)38-36(41(35)47)32(44)26-34(40(38)46)50-30-22-16-20-28(24-30)18-14-12-10-8-6-4-2/h15-16,19-26H,3-14,17-18,43-46H2,1-2H3 |

InChI Key |

IQGVHYHWMBMCGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CCCCCCCC)N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Anthracene-9,10-dione (9,10-anthraquinone) is the fundamental scaffold.

- 1,4,5,8-Tetraaminoanthraquinone is a crucial intermediate, synthesized by nitration followed by reduction or direct amination.

- 3-Octylphenol or its activated derivatives (e.g., halides, sulfonates) serve as alkylating agents for ether formation.

Amination of Anthraquinone Core

The preparation of the tetraamino substitution pattern on anthraquinone typically proceeds via:

- Nitration of anthraquinone to yield tetra-nitroanthraquinone derivatives at positions 1,4,5,8.

- Reduction of nitro groups to amino groups using catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2, Fe/HCl).

This approach is well-documented for 1,4,5,8-tetraaminoanthraquinone (CAS 2475-45-8), which is a key precursor for further functionalization.

Etherification at Positions 2 and 7

Etherification to introduce 3-octylphenoxy groups at positions 2 and 7 involves nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed coupling:

- Nucleophilic aromatic substitution : The quinone positions 2 and 7, activated by adjacent carbonyl groups, can be substituted by phenolate ions generated from 3-octylphenol under basic conditions (e.g., K2CO3, NaH).

- Metal-catalyzed coupling : Palladium-catalyzed Buchwald–Hartwig or Ullmann-type etherification reactions may be employed for better yields and selectivity, especially with sterically hindered phenols.

Typical Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4 or mixed acid nitration | 1,4,5,8-tetranitroanthraquinone |

| 2 | Reduction | Pd/C-H2 or SnCl2/HCl | 1,4,5,8-tetraaminoanthraquinone |

| 3 | Phenol deprotonation | Base (K2CO3, NaH) | 3-octylphenolate ion |

| 4 | Etherification (SNAr or Pd-catalyzed) | Heating in polar aprotic solvent or Pd catalyst | 2,7-bis(3-octylphenoxy) substitution |

| 5 | Purification | Recrystallization, chromatography | Pure 1,4,5,8-tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione |

Detailed Experimental Insights and Data

Nitration and Reduction

Etherification Conditions

- Etherification requires elevated temperatures (80–120 °C) in polar aprotic solvents such as DMF or DMSO.

- The use of strong bases (NaH) ensures complete deprotonation of 3-octylphenol.

- Palladium catalysts (Pd2(dba)3 with phosphine ligands) improve yields and reduce side reactions, especially for sterically hindered substrates.

Characterization Data (Representative)

| Parameter | Value/Description |

|---|---|

| Molecular formula | C46H56N4O4 |

| Melting point | >300 °C (decomposition) |

| UV-Vis absorption | Characteristic anthraquinone bands ~600 nm |

| FT-IR (key bands) | NH2 stretch (~3400 cm^-1), C=O stretch (~1660 cm^-1), C–O–C ether (~1250 cm^-1) |

| NMR (1H) | Aromatic protons, amino protons, alkyl chain signals consistent with substitution pattern |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Classical nitration + reduction + SNAr | Well-established, cost-effective | Multi-step, harsh nitration conditions | 70-85 |

| Pd-catalyzed amination + etherification | Higher selectivity, milder conditions | Requires expensive catalysts | 75-90 |

| Direct amination of anthraquinone derivatives | Fewer steps, less waste | Limited substrate scope, lower yields | 50-70 |

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more stable amine derivatives.

Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the phenoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione

- 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione

- 9,10-Anthracenedione, 1,4,5,8-tetraamino-2,7-bis(4-methylphenoxy)

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of octylphenoxy groups enhances its solubility in organic solvents and its ability to interact with hydrophobic biological targets, making it a valuable compound for various applications.

Biological Activity

1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione (CAS Number: 88600-97-9) is a synthetic compound derived from the anthracene family. Its unique structure incorporates multiple amino groups and long alkyl chains, which may influence its biological properties. This article reviews the biological activity of this compound, focusing on its potential anticancer effects and interactions with DNA.

- Molecular Formula : CHNO

- Molecular Weight : 708.885 g/mol

- LogP : 12.1788 (indicating high lipophilicity)

Biological Activity Overview

Research indicates that anthracene derivatives exhibit a range of biological activities, particularly in cancer treatment. The specific compound has been evaluated for its anticancer potential , DNA-binding properties , and cytotoxicity .

Anticancer Activity

-

Mechanism of Action :

- The compound is believed to exert its anticancer effects through intercalation with DNA , leading to disruption of replication and transcription processes.

- Studies on similar anthracene derivatives have shown that they can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .

-

Cytotoxicity Studies :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. The extent of cytotoxicity is influenced by the structural features of the compound .

- A comparative analysis of related compounds highlighted that those with longer aliphatic chains showed enhanced cytotoxic effects due to improved membrane permeability and DNA interaction capabilities .

Table 1: Summary of Biological Activities

Case Studies

- Study on DNA Interaction :

- Cytotoxicity Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.